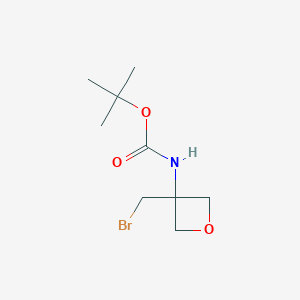

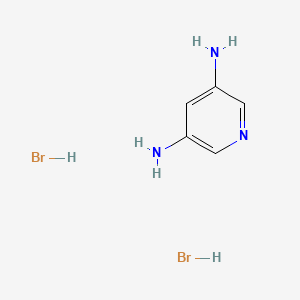

Pyridine-3,5-diamine dihydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Coordination Chemistry

- Derivatives of pyridine, like 2,6-di(pyrazol-1-yl)pyridine, are used as ligands in coordination chemistry, showing applications in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Polymer Science

- Pyridine-based diamines have been utilized in the synthesis of novel polymers. For example, a new diamine containing pyridine and pyrene was synthesized and used to create poly(pyridine-imide) with good thermal stability, mechanical properties, and unique optical properties, showing potential in fluorescent applications (Liaw et al., 2007).

- Another study developed a fluorescent poly(pyridine-imide) acid chemosensor, indicating potential in chemical sensing applications (Wang et al., 2008).

Chemical Engineering

- Pyridine derivatives have been studied for their role in the degradation mechanism of pyridine in drinking water, using techniques like dielectric barrier discharge, which is critical for understanding and improving water treatment processes (Li et al., 2017).

Catalysis

- Pyridinium hydrobromide perbromide has been used as a catalyst in various chemical reactions, such as the aziridination of olefins, demonstrating its versatility in organic synthesis (Ali et al., 1999).

Safety and Hazards

Pyridine-3,5-diamine dihydrobromide is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

将来の方向性

While specific future directions for Pyridine-3,5-diamine dihydrobromide are not mentioned in the search results, related compounds such as pyridine derivatives have been studied for their potential in energy storage devices . This suggests that this compound and similar compounds could have potential applications in energy technology.

作用機序

Target of Action

Pyridine-3,5-diamine dihydrobromide, a derivative of pyrimidines, is known to exhibit a range of pharmacological effects . The primary targets of this compound are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation.

Pharmacokinetics

Similar compounds are known to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and therapeutic effects. More research is needed to fully understand these properties.

生化学分析

Biochemical Properties

Pyridines are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the pyridine molecule .

Cellular Effects

Pyridine molecules have been widely used to improve the performances of perovskite solar cells . They affect the defects passivation of perovskite solar cell .

Molecular Mechanism

Pyridine molecules are known to interact with various biomolecules at the molecular level . These interactions can lead to changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It has been observed that pyridine-based molecules display the least structural fluctuation when adsorbed on the perovskite surface, enlarges the bandgap suppressing electron–hole recombination, and exhibits remarkable shielding effects against moisture .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of Pyridine-3,5-diamine dihydrobromide in animal models. It is known that pyridines possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .

Metabolic Pathways

Pyrimidine metabolism, which is conserved in all living organisms and is necessary to maintain cellular fundamental function, is closely related to cancer progression .

Transport and Distribution

Pyridine molecules are known to be miscible in water , which could potentially influence their transport and distribution within cells and tissues.

特性

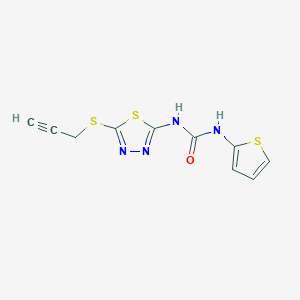

IUPAC Name |

pyridine-3,5-diamine;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2BrH/c6-4-1-5(7)3-8-2-4;;/h1-3H,6-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSXQWNMMPOGGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)N.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267418-89-3 |

Source

|

| Record name | pyridine-3,5-diamine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]prop-2-enamide](/img/structure/B2944820.png)

![5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2944822.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2944829.png)

![2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2944831.png)

![N-(3-cyanophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2944832.png)

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2944835.png)

![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2944838.png)